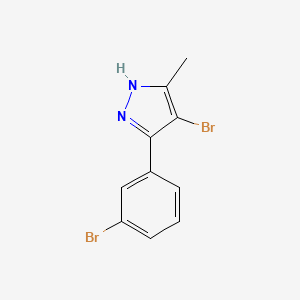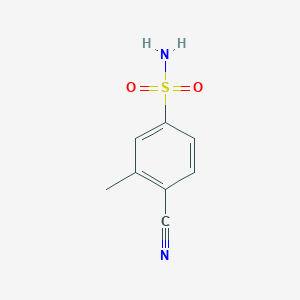![molecular formula C19H20ClN3O5 B1459178 4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid CAS No. 1427379-13-2](/img/structure/B1459178.png)
4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid
Overview
Description
The compound “4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid” has a CAS Number of 1427379-13-2 and a molecular weight of 405.84 . It is a chemical compound with potential applications in scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-3-nitrobenzoic acid . The InChI Code is 1S/C19H20ClN3O5/c20-15-2-4-16(5-3-15)28-12-11-21-7-9-22(10-8-21)17-6-1-14(19(24)25)13-18(17)23(26)27/h1-6,13H,7-12H2,(H,24,25) .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a derivative related to the compound of interest, has been analyzed, revealing that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring were measured, providing insights into the molecule's spatial configuration (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
- New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, potential dual antihypertensive agents, have been synthesized and characterized. The study focused on the synthesis of these compounds as free bases and their transformation into hydrochloride salts, analyzing the protonation states of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
- A study synthesized seven novel benzimidazoles starting from 4-fluoro-3-nitrobenzoic acid and evaluated their antimycobacterial activity, showcasing the utility of the benzimidazole core and piperazine moiety in developing active compounds against M. tuberculosis strains (Yoon et al., 2013).
Biological Activity
- Novel hybrid molecules derived from antiparasitic precursors have been synthesized and shown potent lethal activities against Entamoeba histolytica and Giardia intestinalis, highlighting the potential therapeutic applications of such compounds (Saadeh, Mosleh, & Mubarak, 2009).
- Novel N,N'-substituted piperazines have been synthesized and characterized, with studies focusing on their potential in bioorthogonal labeling, indicating the versatility of the piperazine scaffold in various biochemical applications (Mamat, Pretze, Gott, & Köckerling, 2016).
properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c20-15-2-4-16(5-3-15)28-12-11-21-7-9-22(10-8-21)17-6-1-14(19(24)25)13-18(17)23(26)27/h1-6,13H,7-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQMJNOKCWBKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





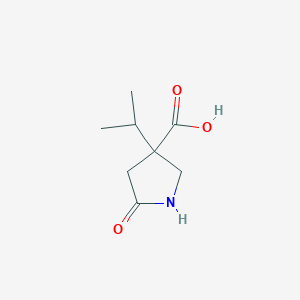
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
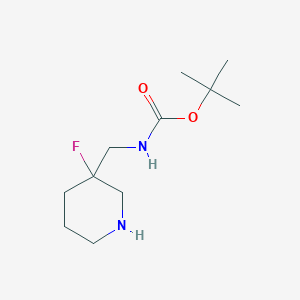
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
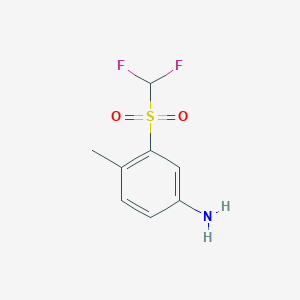
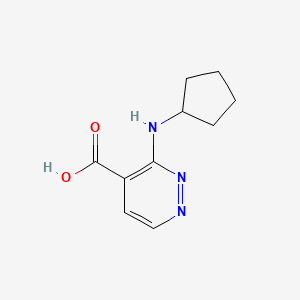
amine](/img/structure/B1459110.png)

